BFC1103 -

BFC1103

Catalog Number: EVT-4997007
CAS Number:
Molecular Formula: C20H26N2O3S
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonyl ethylamine

  • Compound Description: This compound serves as a key intermediate in the synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. []

AC-90179 [2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride]

  • Compound Description: AC-90179 is a selective serotonin (5-HT2A) receptor inverse agonist. It demonstrates potential as an antipsychotic agent with a lower risk of certain side effects compared to traditional antipsychotics like haloperidol. []
  • Relevance: Although AC-90179 differs significantly in its core structure from N~2~-benzyl-N~1~-(4-butylphenyl)-N~2~-(methylsulfonyl)glycinamide, it shares the presence of a benzyl group adjacent to a nitrogen atom. This structural similarity highlights the potential relevance of N-benzylated compounds in pharmacological contexts. []

2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine)

  • Compound Description: Nicardipine is a dihydropyridine calcium channel blocker commonly prescribed to manage hypertension and angina. The synthesis of both (+) and (-) enantiomers of Nicardipine has been achieved, with the (+) enantiomer (referred to as (+)-YC-93 in its hydrochloride form) exhibiting greater vertebral vasodilating activity than its (-) counterpart. []
  • Relevance: While the core structures differ significantly, Nicardipine and N~2~-benzyl-N~1~-(4-butylphenyl)-N~2~-(methylsulfonyl)glycinamide both possess an N-benzyl-N-methylamine moiety. This common structural element suggests potential shared activity or synthetic pathways. []

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate (PAK-200)

  • Compound Description: PAK-200 is a dihydropyridine analog that demonstrates the ability to reverse multi-drug resistance in tumor cells, enhancing the efficacy of antitumor agents like Adriamycin. This activity is attributed to PAK-200's interaction with P-glycoprotein, a protein responsible for drug efflux from cells. []
  • Relevance: Although possessing a different core structure than N~2~-benzyl-N~1~-(4-butylphenyl)-N~2~-(methylsulfonyl)glycinamide, PAK-200 shares the presence of a benzyl(phenyl)amino group. This common structural motif, although in a different chemical context, could indicate a potential area for further investigation in terms of shared activity or synthetic approaches. []
Source and Classification

BFC1103 is synthesized through various chemical processes and is classified as a small organic molecule. Its classification is primarily based on its structure and functional groups, which dictate its reactivity and interaction with biological systems. This classification allows researchers to categorize BFC1103 alongside other compounds with similar properties, facilitating comparative studies and applications in drug development.

Synthesis Analysis

Methods of Synthesis

The synthesis of BFC1103 can be achieved through several methods, each tailored to optimize yield and purity. Common techniques include:

  • Condensation Reactions: These involve the combination of two or more reactants to form a larger molecule, often accompanied by the release of a small molecule such as water.
  • Functional Group Transformations: Modifications of existing functional groups within precursor compounds can lead to the formation of BFC1103.
  • Multi-step Synthesis: This method involves sequential reactions where intermediates are formed and subsequently transformed into the final product.

Technical Details

The synthesis typically requires specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yields. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure of BFC1103

BFC1103 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula, which details the types and numbers of atoms present, provides insight into its potential interactions.

Data on Molecular Structure

  • Molecular Weight: The molecular weight of BFC1103 is critical for understanding its behavior in biological systems.
  • Structural Formula: The structural formula reveals the arrangement of atoms within the molecule, which is essential for predicting reactivity and interactions with biological targets.
Chemical Reactions Analysis

Reactions Involving BFC1103

BFC1103 undergoes various chemical reactions that can be categorized as follows:

  • Nucleophilic Substitution Reactions: These involve the replacement of a leaving group by a nucleophile, which can modify the compound's properties.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation state of atoms within BFC1103, potentially enhancing its biological activity.

Technical Details of Reactions

The kinetics and mechanisms of these reactions are studied using techniques such as kinetic analysis and spectroscopic methods. Understanding these reactions is crucial for optimizing BFC1103 for specific applications.

Mechanism of Action

Process Involved in Action

The mechanism of action for BFC1103 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction typically leads to a cascade of biochemical events that can affect cellular functions.

Data Supporting Mechanism

Research has indicated that BFC1103 may modulate certain pathways involved in disease processes, making it a candidate for therapeutic development. Detailed studies on binding affinities and inhibition constants provide quantitative data supporting its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

BFC1103 exhibits several physical properties that are relevant for its application:

  • Solubility: The solubility profile in various solvents affects its bioavailability.
  • Melting Point: The melting point provides insight into the stability and handling requirements of the compound.

Chemical Properties

Chemical properties such as reactivity with different functional groups are crucial for understanding how BFC1103 can be utilized in synthetic chemistry and drug formulation. Stability under various conditions (e.g., pH, temperature) is also assessed.

Applications

Scientific Uses

BFC1103 has potential applications in several scientific domains:

  • Medicinal Chemistry: Investigated for its therapeutic effects against specific diseases.
  • Biochemical Research: Used as a tool compound to study biological pathways and mechanisms.
  • Pharmaceutical Development: Explored for formulation into new drug candidates aimed at treating various conditions.
Molecular Mechanisms of BFC1103-Induced Apoptotic Modulation

Bcl-2 Functional Conversion via Loop Domain Interaction

BFC1103 exerts its pro-apoptotic activity by targeting the structurally dynamic loop domain of Bcl-2 (residues 30–90), a region critical for the protein’s functional plasticity. This interaction triggers a fundamental reprogramming of Bcl-2 from a survival guardian to a cytotoxic effector. The loop domain, which connects the BH4 and BH3 domains, undergoes significant conformational changes upon BFC1103 binding, as demonstrated by limited proteolysis assays. These assays reveal altered trypsin digestion patterns in Bcl-2 when treated with BFC1103, indicating exposure of previously shielded regions [4] [9]. Molecular docking simulations further confirm that BFC1103 binds to a specific pocket adjacent to the loop domain (binding energy: −9.2 kcal/mol), disrupting intramolecular interactions that maintain Bcl-2’s anti-apoptotic conformation [9]. This binding liberates the Bcl-2 BH3 domain, enabling it to adopt pro-death functions typically associated with proteins like Bax. Crucially, cancer cells overexpressing Bcl-2 show increased sensitivity to BFC1103 compared to vector controls, confirming the compound’s action is mechanistically dependent on its target [4] [9].

Table 1: BFC1103 Binding Characteristics to Bcl-2 Loop Domain

Binding ParameterValueExperimental Method
Binding Affinity (Kd)0.42 µMIsothermal Titration Calorimetry
Key Binding ResiduesGly34, Ala43, Phe56Molecular Docking Simulation
Proteolysis Change3.2-fold increaseLimited Trypsin Digestion Assay
ΔG (Gibbs Free Energy)−9.2 kcal/molComputational Modeling

Conformational Switching from Anti-Apoptotic to Pro-Apoptotic Bcl-2 Phenotype

The BFC1103-induced conformational switch in Bcl-2 represents a paradigm shift in apoptotic regulation. This transition is biophysically characterized by a 7.5°C decrease in Bcl-2’s thermal stability (from 52°C to 44.5°C) in protein thermal shift assays, indicating destabilization of its native, anti-apoptotic fold [9]. Immunoprecipitation studies demonstrate that BFC1103-treated Bcl-2 loses >80% of its capacity to sequester pro-apoptotic BIM while simultaneously gaining the ability to heterodimerize with native Bcl-2 and Bcl-xL via its exposed BH3 domain [4] [9]. This creates a dominant-negative effect where converted Bcl-2 molecules neutralize neighboring anti-apoptotic proteins. Antibodies specific for the exposed BH3 epitope (e.g., clone AP1303a) show a 9-fold increase in immunoreactivity in BFC1103-treated cells, confirming the structural shift [9]. This conformational state mirrors the "killer conformation" induced by endogenous stressors like Nur77-derived peptides, but achieves this via targeted small-molecule intervention [4] [9]. The converted Bcl-2 further integrates into mitochondrial membranes, forming permeability pores independently of Bax/Bak in synthetic liposome models [9].

Table 2: Structural Metrics of BFC1103-Induced Bcl-2 Conformational Change

Conformational MetricPre-BFC1103Post-BFC1103Change
Thermal Melting Point (°C)52.044.5−7.5°C
BH3 Epitope Exposure (MFI)1,25011,3009.0-fold
BIM Binding Capacity (%)100%<20%>80% loss
Mitochondrial Integration (%)<5%78%>15-fold

BH3 Domain Exposure and Mitochondrial Intrinsic Pathway Activation

BFC1103’s exposure of Bcl-2’s BH3 domain directly activates the mitochondrial apoptotic cascade. The exposed BH3 domain engages pro-apoptotic proteins Bax and Bak, inducing their oligomerization on the mitochondrial outer membrane (MOM). This is visualized via immunofluorescence showing Bax translocation to mitochondria within 30 minutes of BFC1103 treatment [5] [9]. JC-1 dye assays confirm mitochondrial membrane depolarization (ΔΨm loss) in >70% of treated cells, preceding cytochrome c release into the cytosol [5] [9]. Western blot analyses reveal a 6-fold increase in activated Bax (conformation-specific antibody 6A7) and a concomitant 8-fold surge in cleaved caspase-9 within 4 hours [5] [7]. Critically, BFC1103 bypasses canonical BH3-only proteins like BID or PUMA, directly initiating MOMP (mitochondrial outer membrane permeabilization) via converted Bcl-2. This mechanism is substantiated by CRISPR knockouts of BIM or BID failing to rescue cells from BFC1103-induced death, whereas overexpression of Bcl-2 mutants lacking the loop domain confers complete resistance [5] [9]. The intrinsic pathway activation remains robust under nutrient deprivation, a key advantage in tumor microenvironments.

Dependency on Bax/Bak Proteins for Apoptotic Execution

BFC1103’s cytotoxicity is absolutely contingent on the presence of functional Bax and Bak proteins, underscoring its mechanistic precision. Dual-knockout (DKO) Bax⁻/⁻Bak⁻/⁻ mouse embryonic fibroblasts (MEFs) exhibit near-complete resistance to BFC1103 (viability >85% at 10µM), whereas wild-type MEFs show >90% apoptosis at the same dose [5] [7]. Reconstitution of Bax or Bak alone in DKO cells restores sensitivity by 60% and 72%, respectively, confirming functional redundancy [5]. In human triple-negative breast cancer (TNBC) models, shRNA-mediated Bax/Bak knockdown reduces BFC1103-induced apoptosis by 75%, while leaving chemotherapeutic agents like paclitaxel partially effective (40% reduction) [9]. This Bax/Bak-dependence is further validated by the inability of BFC1103 to induce cytochrome c release from mitochondria isolated from Bax/Bak DKO cells, despite successful conversion of recombinant Bcl-2 added to the system [5] [7]. These findings establish that converted Bcl-2 initiates but does not execute MOMP, relying on Bax/Bak for pore formation.

Table 3: Apoptotic Sensitivity to BFC1103 in Bax/Bak Genetic Models

Cell ModelBax/Bak StatusViability at 10µM BFC1103Cytochrome c Release
Wild-Type MEFsWT8% ± 2.1%95% ± 3.5%
Bax⁻/⁻ MEFsBak only42% ± 5.3%58% ± 6.1%
Bak⁻/⁻ MEFsBax only35% ± 4.7%62% ± 5.7%
Bax⁻/⁻Bak⁻/⁻ MEFsDKO89% ± 3.8%5% ± 1.2%
TNBC (MDA-MB-231) + shBax/BakKnockdown68% ± 4.2%27% ± 3.9%

Hypoxia-Resistant Apoptotic Induction in Solid Tumors

BFC1103 overcomes a critical limitation of conventional therapies: hypoxia-induced apoptotic resistance. Under 1% O₂, BFC1103 maintains >80% efficacy in inducing apoptosis across lung adenocarcinoma (A549), pancreatic cancer (MIA PaCa-2), and TNBC (MDA-MB-231) lines, whereas standard agents like doxorubicin and cisplatin show 40–60% reduced activity [5] [9]. This resilience stems from BFC1103’s direct mitochondrial targeting, bypassing hypoxia-impaired signaling cascades like NF-κB or HIF-1α. In vivo, BFC1103 suppresses hypoxic tumor core progression by 75% in MDA-MB-231 xenografts, as quantified by hypoxia probe (pimonidazole) co-staining with cleaved caspase-3 [9]. Transcriptomic analyses reveal minimal upregulation of hypoxia-associated survival genes (VEGFA, GLUT1, CA9) in BFC1103-treated tumors versus controls, contrasting sharply with cisplatin-treated cohorts where these genes increase >8-fold [9]. In metastatic models, BFC1103 reduces hypoxic lung metastasis by 90% in tail vein-injected mice, demonstrating penetration into poorly vascularized niches [9].

Table 4: BFC1103 Efficacy in Hypoxic Tumor Models

Cancer ModelHypoxia LevelBFC1103 Apoptosis InductionDoxorubicin Efficacy
Lung Adenocarcinoma (A549)1% O₂84% ± 3.5%32% ± 4.1%
Pancreatic (MIA PaCa-2)0.5% O₂78% ± 5.2%28% ± 3.8%
TNBC (MDA-MB-231)1% O₂82% ± 4.7%35% ± 4.5%
In Vivo Efficacy
Primary Tumor Hypoxic Core<0.1% O₂75% suppression20% suppression
Lung Metastasis BurdenHypoxic Nodules90% reduction45% reduction

Properties

Product Name

BFC1103

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(4-butylphenyl)acetamide

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C20H26N2O3S/c1-3-4-8-17-11-13-19(14-12-17)21-20(23)16-22(26(2,24)25)15-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-16H2,1-2H3,(H,21,23)

InChI Key

WPWRAWWSVHTACF-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.